![molecular formula C19H20N2O2S2 B2666240 4-(dimethylamino)-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)benzamide CAS No. 1421500-03-9](/img/structure/B2666240.png)
4-(dimethylamino)-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)benzamide
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Overview
Description
This compound is a benzamide derivative with a dimethylamino group attached to the benzene ring and a complex thiophene-based structure attached to the amide nitrogen. Benzamides are a class of compounds containing a benzene ring attached to an amide group. They have a wide range of applications in the field of medicine and materials science .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzamide portion of the molecule is planar due to the conjugation between the carbonyl and the benzene ring. The thiophene rings could potentially add to the conjugation, depending on their orientation .Chemical Reactions Analysis
As for the chemical reactions, this compound could potentially undergo, the amide group could be hydrolyzed under acidic or basic conditions to yield an amine and a carboxylic acid. The dimethylamino group could potentially undergo quaternization reactions with alkyl halides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of the polar amide group and the potentially polar dimethylamino group could give it some degree of solubility in polar solvents. The aromatic rings could contribute to its UV-Vis absorption spectrum .Scientific Research Applications
- DPTMM has been studied as a molecular donor in OSCs. Its unusually deep highest-occupied molecular orbital (HOMO) level leads to a high open-circuit voltage (Voc). Additionally, it exhibits reasonably high hole mobility, which is promising for high-performance OSCs .
- Researchers optimized film composition and cell architecture by co-evaporating DPTMM with C60 to enhance exciton dissociation. This strategy achieved a power conversion efficiency (PCE) of 3.0%. Further improvements, such as inserting buffer layers and adjusting donor/acceptor ratios, led to a maximum PCE of 4.0% .
- DPTMM derivatives have shown potent tyrosinase inhibition activity. For instance, (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one (1c) exhibited strong competitive inhibition against mushroom tyrosinase. Its IC50 values were 0.013 μM for tyrosine hydroxylase and 0.93 μM for dopa oxidase .
Organic Solar Cells (OSCs)
Tyrosinase Inhibition
Mechanism of Action
Without specific context, it’s hard to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on its interactions with biological targets. If it’s intended for use in materials science, its properties would depend on its molecular structure and the nature of its interactions with other molecules .
Future Directions
properties
IUPAC Name |
4-(dimethylamino)-N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S2/c1-21(2)14-7-5-13(6-8-14)19(23)20-12-15-9-10-17(25-15)18(22)16-4-3-11-24-16/h3-11,18,22H,12H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIYELALSZHNKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dimethylamino)-N-({5-[hydroxy(thiophen-2-YL)methyl]thiophen-2-YL}methyl)benzamide |
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